molecular formula C18H22N2OS B12625287 [4-(3-Phenylpropyl)piperazin-1-yl](thiophen-3-yl)methanone CAS No. 918480-23-6

[4-(3-Phenylpropyl)piperazin-1-yl](thiophen-3-yl)methanone

Cat. No.: B12625287
CAS No.: 918480-23-6
M. Wt: 314.4 g/mol
InChI Key: LTUYWKIPOAOZCX-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)piperazin-1-ylmethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a thiophenyl methanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)piperazin-1-ylmethanone typically involves the reaction of 1-(3-phenylpropyl)piperazine with thiophene-3-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, 4-(3-Phenylpropyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of various diseases, including neurological disorders and cancer.

Industry

The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Phenylpropyl)piperazin-1-ylmethanone: Similar structure but with a thiophen-2-yl group.

    4-(3-Phenylpropyl)piperazin-1-ylmethanone: Contains a furan ring instead of a thiophene ring.

    4-(3-Phenylpropyl)piperazin-1-ylmethanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(3-Phenylpropyl)piperazin-1-ylmethanone lies in its specific substitution pattern and the presence of the thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

918480-23-6

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

[4-(3-phenylpropyl)piperazin-1-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C18H22N2OS/c21-18(17-8-14-22-15-17)20-12-10-19(11-13-20)9-4-7-16-5-2-1-3-6-16/h1-3,5-6,8,14-15H,4,7,9-13H2

InChI Key

LTUYWKIPOAOZCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CSC=C3

Origin of Product

United States

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